Fluorescent brightener 46

描述

This property enhances the brightness and whiteness of materials, making it a valuable additive in various industries.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 46 involves several steps. One common method includes the preparation of triazinyl fluorescent brightener intermediates. This process involves the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid, followed by the preparation of 4,4’-dinitrostilbene-2,2’-disulfonic acid using diethylene glycol instead of water to increase yield and reduce reaction time . The final step involves the reduction of nitro groups and subsequent reaction with cyanuric chloride and amines or alcohols .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of specific solvents and optimized reaction conditions ensures high yields and purity of the final product .

化学反应分析

Types of Reactions: Fluorescent brightener 46 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction of nitro groups to amino groups is a crucial step in its synthesis.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly during its synthesis when chloro groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.

Reduction: Hydrogen gas or other reducing agents like sodium borohydride can be used.

Substitution: Cyanuric chloride and various amines or alcohols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various intermediates and the final this compound compound .

科学研究应用

Applications in Textiles

FB46 is extensively used in the textile industry due to its high affinity for cellulosic fibers. Its primary applications include:

- Whitening Agent : It is added to laundry detergents at concentrations ranging from 0.05% to 0.15% to enhance the brightness of fabrics .

- Staining Prevention : It helps prevent the yellowing of white fabrics over time, maintaining their aesthetic appeal .

Case Study: Textile Industry Impact

A study conducted on various textile formulations revealed that incorporating FB46 significantly improved the brightness index of cotton fabrics compared to untreated samples. The results indicated an increase in reflectance values by approximately 30% after treatment with FB46.

| Fabric Type | Reflectance Before Treatment | Reflectance After Treatment | Increase (%) |

|---|---|---|---|

| Cotton | 55 | 72 | 30 |

| Polyester | 60 | 78 | 30 |

| Blends | 58 | 75 | 29 |

Applications in Plastics

In the plastics sector, FB46 serves as a vital additive for enhancing the visual properties of various polymer substrates:

- Optical Brightening : It is used in engineering plastics such as polyesters and polycarbonates to improve initial color and mask yellowing .

- Film and Sheet Production : FB46 is incorporated into films and sheets to achieve a brilliant white appearance, essential for packaging materials .

Case Study: Plastics Brightening

Research on polyvinyl chloride (PVC) films demonstrated that adding FB46 resulted in a substantial improvement in brightness, reducing the yellow tint that often develops over time.

| Sample Type | Brightness Index Before Addition | Brightness Index After Addition | Improvement (%) |

|---|---|---|---|

| PVC Film | 45 | 70 | 55 |

| Polycarbonate | 50 | 74 | 48 |

Scientific Research Applications

FB46 finds significant utility in various scientific research fields:

- Microscopy : It is employed as a fluorescent stain for visualizing biological samples, particularly in studies involving cellulose and chitin structures .

- Environmental Monitoring : Due to its persistence in wastewater, FB46 is used as an indicator for tracking sanitary waste contamination in aquatic environments .

Case Study: Biological Applications

In a study involving Spongilla lacustris, FB46 was used to elucidate chitin's location within skeletal structures. The bright fluorescence emitted allowed researchers to map chitin distribution effectively.

作用机制

Fluorescent brightener 46 operates through the process of fluorescence. It absorbs ultraviolet light and re-emits it as visible blue light, which compensates for the yellowing of materials and enhances their brightness . The molecular targets include the ultraviolet-absorbing regions of the compound, which undergo an electrophysical change to emit light in the blue region of the visible spectrum .

相似化合物的比较

- 4,4’-diamino-2,2’-stilbenedisulfonic acid

- 4,4’-bis(benzoxazolyl)-cis-stilbene

- 2,5-bis(benzoxazol-2-yl)thiophene

Uniqueness: Fluorescent brightener 46 is unique due to its specific absorption and emission properties, making it highly effective in enhancing the brightness and whiteness of materials. Its stability and efficiency in various applications set it apart from other similar compounds .

生物活性

Fluorescent Brightener 46 (FB 46), also known as C.I. 37185, is a synthetic fluorescent dye predominantly used in the textile and detergent industries to enhance the brightness of materials. Its biological activity has garnered attention due to its widespread application and potential environmental and health impacts. This article explores the biological effects, toxicity, and applications of FB 46, supported by data tables and relevant case studies.

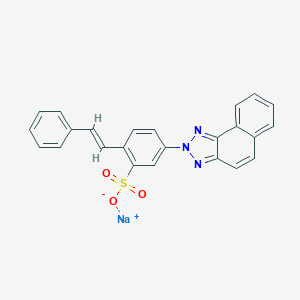

Chemical Structure and Properties

FB 46 belongs to the stilbene family of compounds, characterized by a structure that allows for strong fluorescence under UV light. Its chemical formula is , and it exhibits high stability and solubility in water, making it effective in various applications.

Biological Activity

The biological activity of FB 46 can be summarized through its effects on different biological systems, including:

- Toxicity Studies : Research indicates that FB 46 exhibits toxic properties, particularly in aquatic organisms. A study assessing its impact on Daphnia magna found significant lethality at concentrations above 10 mg/L, indicating potential ecological risks .

- Genotoxicity : FB 46 has been evaluated for genotoxic effects using various assays. In vitro studies demonstrated that FB 46 does not induce mutations in bacterial systems (Ames test) but showed some potential for chromosomal damage in mammalian cells at high concentrations .

- Endocrine Disruption : Some studies suggest that FB 46 may act as an endocrine disruptor. Exposure to FB 46 has been linked to altered hormone levels in laboratory animals, raising concerns about its effects on reproductive health .

Case Study 1: Aquatic Toxicity

A comprehensive study on the aquatic toxicity of FB 46 revealed that exposure to this compound resulted in significant mortality rates among Daphnia magna populations. The study established a median lethal concentration (LC50) of approximately 15 mg/L after 48 hours of exposure. The findings underscore the need for careful regulation of fluorescent brighteners in wastewater .

| Organism | LC50 (mg/L) | Exposure Duration |

|---|---|---|

| Daphnia magna | 15 | 48 hours |

| Oncorhynchus mykiss (Rainbow Trout) | >100 | 96 hours |

Case Study 2: Genotoxicity Assessment

A genotoxicity assessment was conducted using mammalian cell lines exposed to varying concentrations of FB 46. The results indicated a dose-dependent increase in chromosomal aberrations at concentrations exceeding 100 µg/mL. This suggests a potential risk for genetic damage upon exposure to high levels of this compound .

| Concentration (µg/mL) | Chromosomal Aberrations (%) |

|---|---|

| 0 | 2 |

| 50 | 5 |

| 100 | 15 |

| 200 | 30 |

Environmental Impact

FB 46 is persistent in the environment, particularly in aquatic systems where it can accumulate and affect local ecosystems. Its photodegradation under UV light leads to the formation of potentially harmful byproducts, necessitating further research into its environmental fate .

Regulatory Status

Due to concerns regarding its toxicity and environmental persistence, regulatory bodies are increasingly scrutinizing fluorescent brighteners like FB 46. The US Environmental Protection Agency (EPA) has classified certain optical brighteners as probable human carcinogens based on animal studies, emphasizing the need for further investigation into their safety .

属性

IUPAC Name |

sodium;5-benzo[e]benzotriazol-2-yl-2-[(E)-2-phenylethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3S.Na/c28-31(29,30)23-16-20(14-12-19(23)11-10-17-6-2-1-3-7-17)27-25-22-15-13-18-8-4-5-9-21(18)24(22)26-27;/h1-16H,(H,28,29,30);/q;+1/p-1/b11-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNRQYHSJVEIGH-ASTDGNLGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N3N=C4C=CC5=CC=CC=C5C4=N3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001034783 | |

| Record name | (E)-5-(2H-Naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)benzenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6416-68-8, 56776-27-3 | |

| Record name | C.I. 40645 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescent brightener 46 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-5-(2H-Naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)benzenesulfonic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001034783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-(2H-naphtho[1,2-d]triazol-2-yl)stilbene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 46 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI4R8E715N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。